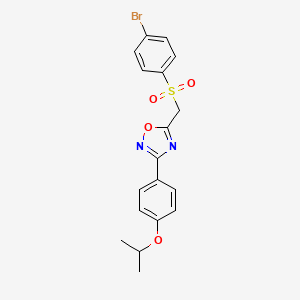

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[(4-bromophenyl)sulfonylmethyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O4S/c1-12(2)24-15-7-3-13(4-8-15)18-20-17(25-21-18)11-26(22,23)16-9-5-14(19)6-10-16/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIDEIDQSAQBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Attachment of the sulfonylmethyl group: This can be done by reacting the bromophenyl derivative with a sulfonyl chloride in the presence of a base like triethylamine.

Incorporation of the isopropoxyphenyl group: This step involves the alkylation of the phenyl ring with isopropyl bromide in the presence of a strong base like sodium hydride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Scientific Research Applications

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and physicochemical properties of the target compound with similar 1,2,4-oxadiazole derivatives:

Key Observations :

- Sulfonyl vs. Sulfanyl/Sulfide Groups : The sulfonyl group in the target compound and 5-(4-Bromobenzylsulfonyl)-3-chloro-1,2,4-thiadiazole imparts higher polarity and stability compared to sulfanyl-containing analogs like 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole .

- Bis-Oxadiazoles: Bis-1,2,4-oxadiazoles like 4c exhibit higher thermal stability (melting points >250°C) but lower synthetic yields (51–65%) compared to monosubstituted derivatives.

Biological Activity

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole class. This compound features a complex structure characterized by a bromophenyl group, a sulfonylmethyl group, and an isopropoxyphenyl group. Its unique chemical structure positions it as a candidate for various biological activities, particularly in cancer research.

Chemical Structure and Properties

- IUPAC Name : 5-[(4-bromophenyl)sulfonylmethyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole

- CAS Number : 1105206-56-1

- Molecular Weight : 437.3 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : Achieved through cyclization of appropriate hydrazides with carboxylic acids.

- Bromination : Involves the bromination of a phenyl ring using N-bromosuccinimide (NBS).

- Sulfonylmethyl Group Attachment : This is done by reacting the bromophenyl derivative with sulfonyl chloride in the presence of a base.

- Alkylation : Incorporation of the isopropoxyphenyl group through alkylation with isopropyl bromide.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound could inhibit enzymes that are crucial for cell proliferation, suggesting potential anticancer properties.

- Receptor Binding : It may interact with specific receptors or cellular pathways that influence cancer cell behavior.

Anticancer Activity

Research indicates that oxadiazole derivatives demonstrate significant anticancer activity. For example:

- A study reported that similar oxadiazole compounds exhibited IC50 values ranging from to against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .

- Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells in a dose-dependent manner .

Comparative Analysis

A comparative analysis with other oxadiazole compounds reveals varying degrees of biological potency:

| Compound | IC50 (μM) | Cell Line | Remarks |

|---|---|---|---|

| 5a | 0.65 | MCF-7 | Higher activity than doxorubicin |

| 5b | 15.63 | MCF-7 | Similar to Tamoxifen |

| 5c | 0.12 | A549 | Strong inhibitor of cell proliferation |

This table illustrates that modifications in the chemical structure can significantly affect biological activity.

Study on Apoptosis Induction

In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast adenocarcinoma), U-937 (monocytic leukemia).

- Findings : Increased expression of p53 and activation of caspase pathways were observed, indicating a mechanism through which these compounds may exert their anticancer effects .

Selectivity and Toxicity Studies

Further evaluations against non-cancerous cell lines indicate that while these compounds show potent anticancer activity, they also demonstrate selectivity:

Q & A

What are the recommended synthetic routes for 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole?

Basic Question

The synthesis typically involves multi-step protocols, starting with the preparation of oxadiazole precursors. Key steps include:

- Cyclocondensation : Reacting nitrile derivatives with hydroxylamine to form oxadiazole rings.

- Sulfonylation : Introducing the sulfonylmethyl group via nucleophilic substitution under inert atmospheres (e.g., nitrogen) to prevent side reactions .

- Coupling Reactions : Attaching the 4-isopropoxyphenyl group using Suzuki-Miyaura or Ullmann coupling, optimized with palladium catalysts and controlled temperatures (50–100°C) .

Purification often employs flash column chromatography (e.g., SiO₂ with heptane/isopropyl acetate gradients) to isolate the target compound .

How is the compound characterized post-synthesis to confirm structural integrity?

Basic Question

Characterization relies on spectroscopic and analytical methods:

- NMR Spectroscopy : H and C NMR verify substituent positions and aromatic proton environments. For example, the isopropoxy group shows distinct methyl doublets (~δ 1.3 ppm) .

- IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and oxadiazole (C=N stretch at ~1610 cm⁻¹) functionalities .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]⁺ ion matching theoretical mass) .

How can computational methods like DFT enhance understanding of the compound’s electronic properties and reactivity?

Advanced Question

Density Functional Theory (DFT) studies predict electronic behavior and guide synthetic optimization:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites; the sulfonyl group’s electron-withdrawing nature polarizes the oxadiazole ring, enhancing reactivity at the methyl position .

- Thermodynamic Stability : Calculations on bond dissociation energies (BDEs) assess stability under thermal stress, critical for applications in energetic materials .

- Reaction Pathway Simulation : Models intermediate steps (e.g., transition states during sulfonylation) to optimize catalysts and solvents .

What strategies resolve contradictions in reported biological activities across structurally similar oxadiazole derivatives?

Advanced Question

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) arise from structural variations and assay conditions:

- Substituent Effects : Compare analogs with halogen (bromo) vs. alkoxy (isopropoxy) groups; bromophenyl enhances lipophilicity and membrane penetration, altering antimicrobial efficacy .

- Dose-Response Validation : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, cell lines) to minimize variability .

- Target-Specific Assays : Use enzyme inhibition studies (e.g., COX-2 or 5-LOX) to isolate mechanisms, as seen in oxadiazole-based anti-inflammatory agents .

What are the challenges in optimizing reaction yields for sulfonylated oxadiazole derivatives?

Advanced Question

Yield optimization requires addressing:

- Steric Hindrance : Bulky sulfonyl and isopropoxy groups slow coupling reactions; use microwave-assisted synthesis to reduce reaction time .

- Byproduct Formation : Competing oxidation of the sulfonylmethyl group is mitigated by inert atmospheres and low-temperature conditions (0–5°C) .

- Catalyst Selection : Iridium catalysts (e.g., in Staudinger/aza-Wittig reactions) improve regioselectivity, achieving yields >95% in some cases .

How does the sulfonyl group influence the compound’s physicochemical properties and bioactivity?

Advanced Question

The sulfonyl moiety significantly impacts:

- Solubility : Enhances polarity, improving aqueous solubility for in vitro assays but reducing blood-brain barrier permeability .

- Enzyme Binding : The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., in microbial enzymes), as shown in X-ray co-crystallography studies .

- Metabolic Stability : Resistance to cytochrome P450 degradation is observed in sulfonylated vs. non-sulfonylated analogs, extending half-life in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.